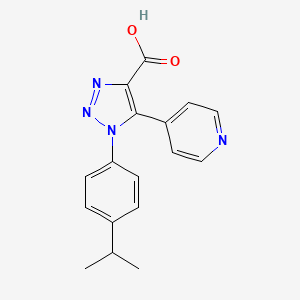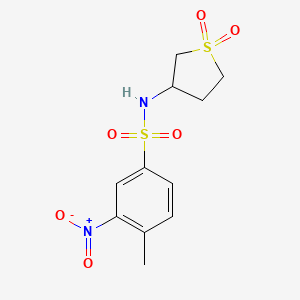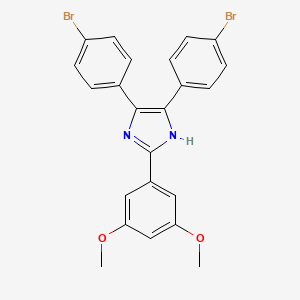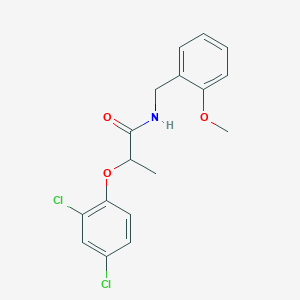![molecular formula C17H18ClNOS B4966717 2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide CAS No. 6217-04-5](/img/structure/B4966717.png)
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as CPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPIA is a thioamide derivative of acetanilide, and it possesses a unique structure that makes it an attractive compound for various scientific applications.
作用机制
The exact mechanism of action of CPIA is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. CPIA is also believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
CPIA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It has also been found to exhibit antitumor activity and antimicrobial activity. CPIA has been shown to be well-tolerated in animal studies, and it has not been associated with any significant adverse effects.
实验室实验的优点和局限性
CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. It has been found to possess a wide range of potential applications in various fields of scientific research. However, one of the limitations of CPIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications.
未来方向
There are several future directions for research on CPIA. One area of interest is the development of new drugs based on the structure of CPIA. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications. Further studies are also needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development. Finally, more studies are needed to determine the potential applications of CPIA in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, CPIA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses anti-inflammatory, analgesic, and antipyretic properties, and it has been found to exhibit antitumor and antimicrobial activity. CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. However, more studies are needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development.
合成方法
The synthesis of CPIA involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline, followed by acetylation with acetic anhydride. The reaction proceeds in the presence of a suitable catalyst, such as triethylamine, and the product is obtained in good yields. The purity of CPIA can be improved by recrystallization from a suitable solvent.
科学研究应用
CPIA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. CPIA has also been found to exhibit antitumor activity, and it has been studied for its potential use in cancer treatment. Additionally, CPIA has been found to possess antimicrobial activity, and it has been studied for its potential use in the development of new antibiotics.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDFZTUGCUDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387471 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | |
CAS RN |
6217-04-5 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)

![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)
![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

